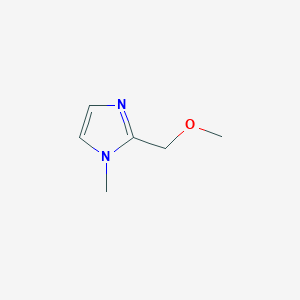
2-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetamido)benzamide” is a versatile material used in scientific research. It is a complex structure that enables its application in various fields for innovative studies and discoveries. The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism in Humans
One study provides insights into the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist with a structural component similar to thiazole, highlighting its development for insomnia treatment. The study details the metabolic pathways and excretion profiles of this compound in humans, which sheds light on the pharmacokinetics of similar thiazole-containing drugs (Renzulli et al., 2011).
Environmental and Health Monitoring
Research on benzene and acrylamide metabolites in human subjects emphasizes the importance of monitoring environmental and dietary exposures to hazardous substances. This research is crucial for understanding the impact of environmental factors on human health and for the development of strategies to mitigate these risks. It provides a foundation for investigating the metabolism and effects of various chemical exposures, including those related to compounds like "2-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetamido)benzamide" (Schwedler et al., 2020).
Pharmacological Applications
The synthesis and pharmacological evaluation of benzo[d]thiazol derivatives demonstrate the potential for these compounds in treating conditions such as depression and seizures. These studies provide valuable insights into the design and development of new therapeutic agents based on thiazole and benzamide derivatives, highlighting their potential applications in addressing neurological disorders (Jin et al., 2019).
Novel Therapeutic Candidates
Research on SG-HQ2, a synthetic analogue of gallic acid designed to inhibit mast cell-mediated allergic inflammation, illustrates the potential of benzamide derivatives in developing new treatments for allergic and inflammatory diseases. This study underlines the importance of chemical modifications in enhancing the efficacy and selectivity of pharmacological agents (Je et al., 2015).
Zukünftige Richtungen
The compound “2-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetamido)benzamide” could be a subject of future research due to its complex structure and potential for various applications. Thiazole derivatives continue to be a focus in medicinal chemistry research, with potential for development in diverse biological activities .
Wirkmechanismus
Target of Action
Thiazoles, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities . Therefore, the specific targets can vary depending on the substituents present in the thiazole ring .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to different biological outcomes . The specific interactions and resulting changes would depend on the exact nature and structure of the compound.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways, leading to diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from antimicrobial to antitumor activities .
Eigenschaften
IUPAC Name |
2-[[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-14(22)11-3-1-2-4-12(11)19-13(21)7-10-8-24-16(18-10)20-15(23)9-5-6-9/h1-4,8-9H,5-7H2,(H2,17,22)(H,19,21)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQJZAXCPZKNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2722068.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2722072.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)




![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)
